![molecular formula C23H21FN4O5 B2809165 N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide CAS No. 1115915-30-4](/img/structure/B2809165.png)
N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide
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Description
N-(2-methoxyphenyl)-4-({[(5-phenyl-2-thienyl)sulfonyl]amino}methyl)benzamide, also known as MTA, is a chemical compound that has been widely studied for its potential therapeutic applications. MTA is a member of the benzamide family of compounds, which have been shown to have a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Scientific Research Applications
Anti-Breast Cancer Properties
The compound exhibits promising anti-breast cancer activity. Molecular docking studies have revealed that it binds closely to the human estrogen alpha receptor (ERα), comparable to the native ligand 4-OHT. This suggests its potential as a therapeutic agent for breast cancer treatment .
Medicinal Chemistry and Drug Development
Fluorinated Compounds: Fluorinated compounds are popular in medicinal chemistry due to their enhanced stability compared to C-H bonds. The presence of fluorine atoms can increase the binding affinity of protein-ligand complexes. Researchers may explore this compound as a scaffold for designing novel drugs with improved pharmacological properties .
Organic Synthesis
Pyrazoles and Their Derivatives: Pyrazoles and their derivatives play essential roles in various biological activities. They are known for their:
The synthesis of pyrazoles can occur through different pathways, including the reaction of α, β-unsaturated ketones with hydrazine derivatives or semicarbazide, followed by oxidative aromatization. Some pyrazole derivatives have demonstrated anti-cancer activity against breast cancer cell lines .
Chemical Kinetics
Thermal Decomposition Reaction: The compound’s thermal decomposition reaction kinetics and mechanism have been studied. Investigating its behavior in different solvents (such as n-hexane and methanol) provides insights into its reactivity and stability .
Material Science
Triazine Derivatives: The compound’s structure contains a triazine ring. Triazines are versatile building blocks in material science, used for creating polymers, dyes, and other functional materials. Researchers may explore its applications in polymer chemistry and material engineering .
Computational Chemistry
Molecular Docking Studies: The compound’s binding affinity to specific receptors, such as ERα, can be further explored using computational methods. Molecular docking studies provide valuable information for drug design and optimization .
properties
IUPAC Name |
6-(4-fluorophenyl)-2-[2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O5/c1-30-18-12-15(13-19(31-2)22(18)32-3)23-25-20(33-27-23)10-11-28-21(29)9-8-17(26-28)14-4-6-16(24)7-5-14/h4-9,12-13H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZSSLVTIQIILH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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